Clindamycin Palmitate Sulfoxide

Antibacterial activity Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Generic developers face ANDA rejection risks when using incorrect standards for clindamycin palmitate impurity profiling. Clindamycin Palmitate Sulfoxide is the precise, lipophilic process-related impurity required for system suitability and forced degradation studies. - Specifically resolves the 0.05%-0.5% Impurity I in HPLC methods, ensuring USP/ICH compliance. - Distinct from simple clindamycin sulfoxide; its palmitate ester group ensures accurate retention time and MS fragmentation matching. - Supplied with comprehensive COA for direct use in AMV and QC batch release of oral suspension formulations.

Molecular Formula C34H63ClN2O7S
Molecular Weight 679.4 g/mol
CAS No. 1123211-65-3
Cat. No. B601435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Palmitate Sulfoxide
CAS1123211-65-3
Synonyms7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-Octopyranose 2-Hexadecanoate
Molecular FormulaC34H63ClN2O7S
Molecular Weight679.4 g/mol
Structural Identifiers
InChIInChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?/m0/s1
InChIKeyMEIKKMCUTRNHMT-UNBXGSTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Palmitate Sulfoxide Impurity Standard


Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3) is a sulfoxide derivative and recognized process-related impurity of the semi-synthetic lincosamide antibiotic prodrug, Clindamycin Palmitate Hydrochloride [1]. This compound, chemically designated as 7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-octopyranose 2-hexadecanoate, is primarily utilized as a high-purity analytical reference standard [2][3]. Its principal role lies in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of clindamycin-based pharmaceuticals [2].

Product type
High-purity impurity reference standard
Primary workflow
Analytical method validation & quality control for ANDAs
Key differentiator
Palmitate ester sulfoxide with distinct chromatographic profile
Selection logic
Essential for specific impurity quantification, not interchangeable with clindamycin sulfoxide metabolite

Why Clindamycin Palmitate Sulfoxide Is Irreplaceable


Generic substitution is not viable due to the unique physiochemical and structural properties of this specific sulfoxide impurity. As a distinct product of oxidative degradation and synthesis, Clindamycin Palmitate Sulfoxide requires targeted analytical controls that differ significantly from those for other related substances like clindamycin phosphate or the active metabolite clindamycin sulfoxide [1]. While the latter is a simple, water-soluble S-oxide of clindamycin formed via CYP3A4-mediated hepatic metabolism, Clindamycin Palmitate Sulfoxide is a larger, more lipophilic molecule (MW ~679.4 g/mol) that incorporates the palmitate ester moiety, profoundly affecting its chromatographic behavior [2]. Using an incorrect standard with different retention time, detector response (e.g., UV absorption profile, MS fragmentation pattern), or solubility characteristics will compromise critical analytical outcomes. Specifically, substituting another compound will lead to inaccurate impurity quantification, failed system suitability tests, and erroneous assay results, directly jeopardizing regulatory compliance for ANDA submissions and batch release testing [1].

Target standard
Clindamycin Palmitate Sulfoxide: lipophilic, palmitate ester-containing impurity with unique retention time and detector response.
Incorrect substitute
Clindamycin sulfoxide metabolite or clindamycin phosphate: different solubility, chromatographic behavior, and fragmentation pattern.
Analytical consequence
Accurate impurity quantification and system suitability rely on exact standard match.
Impact of wrong standard
Inaccurate quantitation, failed suitability tests, jeopardized ANDA compliance and batch release.

Clindamycin Palmitate Sulfoxide: Quantitative Differentiation


Antibacterial Activity vs. Clindamycin

Clindamycin Palmitate Sulfoxide demonstrates significantly reduced antibacterial activity compared to its active parent molecule, clindamycin, confirming its classification as an impurity with minimal therapeutic contribution. In standardized MIC assays against Staphylococci and Streptococci, the sulfoxide metabolite requires a substantially higher concentration to inhibit bacterial growth [1].

Antibacterial activity vs. clindamycin
Head-to-head
Target MIC > 6.25 μg/mL vs. clindamycin MIC 125-fold less potent)
Supports impurity-standard utility, not therapeutic use
In vitro MIC assay (Staphylococci, Streptococci)
Antibacterial activity Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Prevalence in Bulk Drug Substance

Clindamycin Palmitate Sulfoxide is not a trace-level entity; it is a significant and regularly occurring impurity in the synthesis of Clindamycin Palmitate Hydrochloride. It represents one of the primary process-related impurities that must be controlled [1]. This contrasts with other potential impurities that may be less prevalent or below the reporting threshold.

Prevalence in bulk drug
Cross-study comparable
0.05%–0.5% as major impurity (Impurity I)
Procurement of standard essential for QC quantitation
HPLC with RI detection
Impurity profiling Quality Control (QC) HPLC analysis

Oxidative Formation Mechanism

The formation of Clindamycin Palmitate Sulfoxide is specifically promoted under oxidative conditions during the synthesis, purification, or storage of the palmitate ester prodrug, differentiating it from the simple clindamycin sulfoxide metabolite [1]. Understanding this chemical origin is critical for developing stability-indicating analytical methods.

Oxidative formation mechanism
Supporting evidence
Chemically formed via oxidation of palmitate ester vs. CYP3A4-mediated metabolite
Informs stability-indicating method development
Forced degradation vs. metabolic pathway
Forced degradation Stability-indicating methods Oxidative stress

Clindamycin Palmitate Sulfoxide Application Scenarios


Method Validation for ANDA Filing

Pharmaceutical companies developing generic versions of Clindamycin Palmitate Hydrochloride oral formulations require this high-purity reference standard to comply with FDA and ICH guidelines. It is essential for validating HPLC/LC-MS methods to accurately identify and quantify the sulfoxide impurity in drug substance and drug product batches, a critical step for ANDA submission [1]. The evidence from Bharathi et al. (2008) establishes its presence as a significant impurity (Impurity I) at levels of 0.05%-0.5%, making its accurate quantification mandatory [2].

Stability-Indicating Method Development

Analytical R&D teams use this compound as a reference marker in forced degradation studies to demonstrate method specificity. The knowledge that this impurity is formed via oxidation of the palmitate ester [1] allows scientists to spike samples with this specific standard to ensure the HPLC method can resolve the degradation product peak from the main active peak and other impurities under stress conditions (e.g., exposure to peroxide).

Impurity Profiling in Manufacturing

In commercial QC laboratories, this standard is used for routine batch release testing of Clindamycin Palmitate Hydrochloride API and finished drug products. It serves as the primary reference for identification and quantification of the sulfoxide impurity, ensuring each batch meets established acceptance criteria and that the manufacturing process remains in a state of control [1].

Pharmacokinetic and Metabolism Studies

While its antibacterial activity is low (MIC > 6.25 μg/mL [3]), this compound is relevant in advanced pharmacokinetic research to distinguish between the systemically-formed clindamycin sulfoxide metabolite and the pre-existing, chemically-formed impurity in the administered prodrug. This differentiation is crucial for accurately modeling drug disposition and interpreting metabolite profiles from bioanalytical assays.

Application
Selection Property
Validation Focus
ANDA method validation
Certified impurity reference standard
System suitability, accuracy, precision for impurity assay
Stability-indicating method development
Chemically-formed degradation marker
Resolution from API under oxidative stress
Impurity profiling in manufacturing
Lot-specific impurity reference for batch release
Consistent quantitation per acceptance criteria
PK/metabolism research
Structural distinction from clindamycin sulfoxide metabolite
Bioanalytical method specificity; metabolite profiling

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